molecular formula C14H10N4O4 B13709968 4,4'-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol)

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol)

Cat. No.: B13709968
M. Wt: 298.25 g/mol
InChI Key: YJATXBOFSPSXAT-UHFFFAOYSA-N
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Description

4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) is a compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a tetrazine ring, which is known for its electron-deficient nature, making it a valuable component in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) typically involves the reaction of 1,2,4,5-tetrazine derivatives with benzene-1,2-diol under specific conditions. One common method includes the use of dibromo-substituted tetrazine precursors in Stille or Suzuki cross-coupling reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the tetrazine ring or the benzene diol moieties.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) exerts its effects is primarily through its electron-deficient tetrazine ring. This ring acts as an electron acceptor, facilitating various chemical reactions. In biological systems, it can interact with electron-rich sites on enzymes or other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) apart is its combination of the tetrazine ring with benzene-1,2-diol moieties. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to other tetrazine derivatives.

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

4-[6-(3,4-dihydroxyphenyl)-1,2,4,5-tetrazin-3-yl]benzene-1,2-diol

InChI

InChI=1S/C14H10N4O4/c19-9-3-1-7(5-11(9)21)13-15-17-14(18-16-13)8-2-4-10(20)12(22)6-8/h1-6,19-22H

InChI Key

YJATXBOFSPSXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(N=N2)C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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